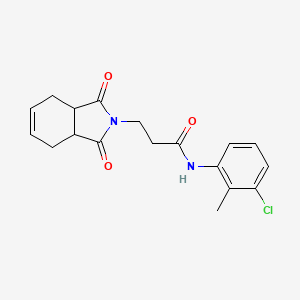![molecular formula C16H21N3OS B5328995 N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide, also known as VUF-8430, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective antagonist of the histamine H4 receptor, which plays a crucial role in the regulation of the immune system and inflammation.
Wirkmechanismus
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide is a selective antagonist of the histamine H4 receptor. The histamine H4 receptor is a G protein-coupled receptor that is expressed on various immune cells such as mast cells, eosinophils, and T cells. Activation of the histamine H4 receptor leads to the release of various pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases.
By selectively blocking the histamine H4 receptor, this compound can reduce the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some of the significant effects include:
1. Anti-inflammatory: this compound has been found to reduce inflammation in various animal models of inflammatory diseases such as asthma and atopic dermatitis.
2. Anti-tumor: this compound has been found to inhibit the growth of various cancer cell lines in vitro and in vivo.
3. Anti-pruritic: this compound has been found to reduce itching in animal models of atopic dermatitis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. Selectivity: this compound is a selective antagonist of the histamine H4 receptor, which makes it an ideal tool for studying the role of the histamine H4 receptor in various diseases.
2. Availability: this compound is commercially available, which makes it easily accessible for researchers.
Some of the significant limitations of this compound include:
1. Solubility: this compound has limited solubility in aqueous solutions, which makes it challenging to work with in some experiments.
2. Stability: this compound is relatively unstable in the presence of light and air, which requires proper storage conditions.
Zukünftige Richtungen
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide has several potential future directions for research. Some of the significant directions include:
1. Clinical Trials: this compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials.
2. Combination Therapy: this compound may have potential applications in combination therapy with other drugs for the treatment of various diseases.
3. Structure-Activity Relationship Studies: Further studies are needed to explore the structure-activity relationship of this compound to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The selective antagonist of the histamine H4 receptor has been found to have anti-inflammatory, anti-tumor, and anti-pruritic effects. This compound has several advantages and limitations for lab experiments, and further research is needed to explore its potential applications in clinical trials and combination therapy.
Synthesemethoden
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide involves the reaction of 2-(isopropylthio)benzoyl chloride with 1H-imidazole-1-propylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The final product is obtained after purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant areas of research include:
1. Immunology: The histamine H4 receptor is known to play a crucial role in regulating the immune system and inflammation. This compound has been studied for its potential applications in the treatment of various inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.
2. Neurology: The histamine H4 receptor has also been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been studied for its potential applications in the treatment of these disorders.
3. Oncology: The histamine H4 receptor has been found to be overexpressed in various types of cancer, including breast cancer, prostate cancer, and lung cancer. This compound has been studied for its potential applications in the treatment of these cancers.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-13(2)21-15-7-4-3-6-14(15)16(20)18-8-5-10-19-11-9-17-12-19/h3-4,6-7,9,11-13H,5,8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQDMRXGADTERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)

![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)


![2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)


